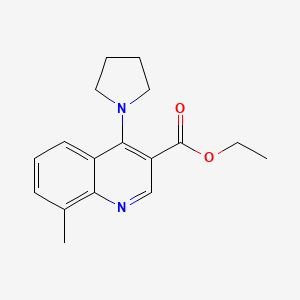

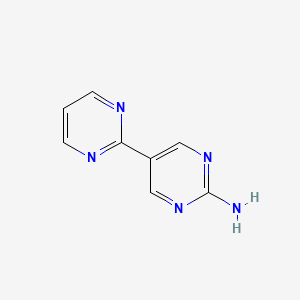

![molecular formula C21H22FN3O2S B2492349 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline CAS No. 478081-69-5](/img/structure/B2492349.png)

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline" involves complex chemical reactions, often starting from quinoline derivatives. A study by Selvakumar et al. (2018) details the synthesis of closely related compounds, showcasing the versatility of sulfonamide and urea derivatives synthesized from piperazine-substituted quinolines and their antiviral activities (Selvakumar et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Ullah and Stoeckli-Evans (2021) described the crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a related compound, providing insights into its 3D conformation and potential binding mechanisms (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its derivatives often result in various bioactive molecules. Mella et al. (2001) investigated the photochemical reactions of ciprofloxacin, a quinoline derivative, highlighting the influence of light and different chemical conditions on its stability and reactivity (Mella et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for the practical application of the compound. However, specific studies focusing on "this compound" are scarce in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, underpin the compound's versatility in medicinal chemistry. The synthesis and reactivity studies, such as those by Acharyulu et al. (2010), shed light on the compound's ability to form various derivatives with potential biological activities (Acharyulu et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline and its derivatives have been extensively studied for their antibacterial properties. Compounds in this family have demonstrated broad antibacterial activity, showing promise in treating experimental infections. They have been noted for their favorable toxicological and pharmacokinetic profiles, suggesting their potential for systemic infection treatment (Goueffon et al., 1981). Additionally, derivatives with specific substitutions at the quinolone C-7 position, such as 2-(fluoromethyl)piperazine, have demonstrated in vitro antibacterial activity comparable to established antibiotics like ciprofloxacin, indicating their potential as effective antibacterial agents (Ziegler et al., 1990).

Antiviral Applications

Derivatives of this compound, specifically those with sulfonamide and urea modifications, have shown significant antiviral activity. For instance, certain sulfonamide derivatives demonstrated three-fold higher antiviral activity against avian paramyxovirus than commercial antiviral drugs, showcasing the potential of these compounds in antiviral therapies (Selvakumar et al., 2018).

Anticancer Activities

The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, derived from this compound, has been noted for its promising anticancer properties. It demonstrated high effectiveness against a range of cancers and was more potent on cancer cells than non-cancer cells. The compound induced cell cycle arrest and eventual cell demise in cancer cells, suggesting its potential use as an anticancer agent (Solomon et al., 2019).

Photochemistry and Other Potential Applications

The photochemical behavior of certain derivatives, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been studied. These compounds undergo photo-induced reactions that could potentially be harnessed for various applications, including the development of new phototherapeutic agents (Mella et al., 2001).

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNBRAIIMDTAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

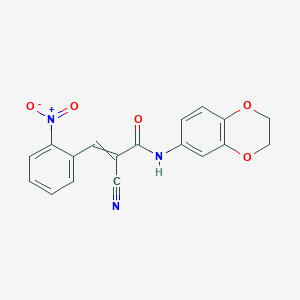

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

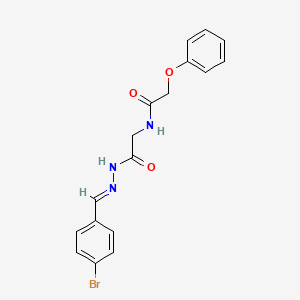

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)